molecular formula C10H12BrNO2 B8123069 2-Bromo-3-isopropoxybenzamide

2-Bromo-3-isopropoxybenzamide

Cat. No.: B8123069
M. Wt: 258.11 g/mol
InChI Key: PKKFTLCDPZOEEL-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, an isopropoxy group at the third position, and an amide group attached to the benzene ring

Properties

IUPAC Name

2-bromo-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKFTLCDPZOEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-isopropoxybenzamide typically involves the bromination of 3-isopropoxybenzoic acid followed by the conversion of the resulting brominated product to the corresponding benzamide. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-isopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: The isopropoxy group can be oxidized to form the corresponding ketone or aldehyde derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides or benzyl derivatives.

    Reduction Reactions: Formation of benzylamines or benzyl alcohols.

    Oxidation Reactions: Formation of benzaldehydes or benzoic acids.

Scientific Research Applications

2-Bromo-3-isopropoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and isopropoxy group play a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of its function. The amide group may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxybenzamide
  • 2-Bromo-3-ethoxybenzamide
  • 2-Bromo-3-propoxybenzamide

Uniqueness

2-Bromo-3-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

2-Bromo-3-isopropoxybenzamide is an organic compound classified under the benzamide category. It features a bromine atom at the second position and an isopropoxy group at the third position on the benzene ring, with an amide functional group. This compound is of significant interest in medicinal chemistry and biological studies due to its potential therapeutic applications and interactions with biological targets.

  • IUPAC Name : 2-bromo-3-propan-2-yloxybenzamide
  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : 256.11 g/mol
  • Structure : The presence of the bromine and isopropoxy groups imparts unique steric and electronic properties that influence its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity to target proteins, while the isopropoxy group contributes to its steric properties, allowing for effective enzyme inhibition or receptor activation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It can interact with various receptors, influencing signaling pathways that regulate physiological responses.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antitumor Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : Investigations have shown that it could modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, indicating possible applications in neurodegenerative disorders.

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a chemotherapeutic agent.
  • Inflammation Modulation :
    • In a model of acute inflammation, administration of this compound led to a decrease in pro-inflammatory cytokines, suggesting its role in modulating immune responses.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-3-methoxybenzamideMethoxy group instead of isopropoxyModerate anti-inflammatory effects
2-Bromo-3-ethoxybenzamideEthoxy groupLower cytotoxicity compared to isopropoxy
2-Bromo-3-propoxybenzamidePropoxy groupSimilar enzyme inhibition profile

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